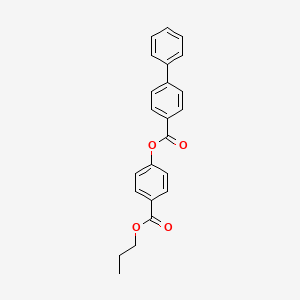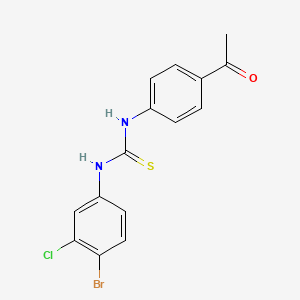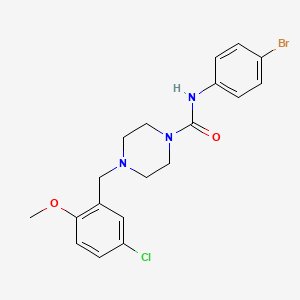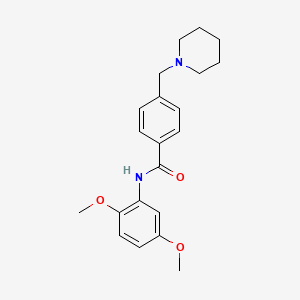![molecular formula C14H18Cl2N2O2 B4700659 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4700659.png)
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac or Voltaren, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a white crystalline powder that is soluble in organic solvents but practically insoluble in water. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Prostaglandins are involved in the regulation of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, diclofenac reduces the production of prostaglandins, resulting in a decrease in pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and anti-inflammatory and analgesic effects. It has also been shown to have antipyretic effects, which can be useful in the treatment of fever. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been used in the treatment of various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and acute pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in laboratory experiments, including its well-established mechanism of action, availability, and low cost. It has also been extensively studied, making it a useful tool for researchers. However, diclofenac has some limitations, including its potential toxicity and side effects, which can vary depending on the dose and duration of treatment. Careful consideration should be given to the use of diclofenac in laboratory experiments, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the use of diclofenac in scientific research, including studies on its potential use in the treatment of cancer, neurodegenerative disorders, and other conditions. Further research is needed to better understand the mechanism of action of diclofenac and to develop more effective and targeted therapies. Additionally, studies on the safety and toxicity of diclofenac are needed to ensure its safe use in laboratory experiments and clinical settings.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been used in various scientific research applications, including studies on the mechanism of action of NSAIDs, inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide also has analgesic and antipyretic properties, making it useful for the treatment of pain and fever.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(9-13(12)16)10-14(19)17-3-4-18-5-7-20-8-6-18/h1-2,9H,3-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUPMEMAVGVTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4700577.png)

![2-(methylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4700594.png)
![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![N-(4-tert-butylcyclohexyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700620.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)
![methyl {7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4700639.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)

